1-Benzyl-1,6-diazaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1,6-diazaspiro[3.3]heptane is a unique chemical compound that is part of a collection of unique chemicals . It is provided to early discovery researchers for their studies . The compound is also available in the form of hemioxalate .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-1,6-diazaspiro[3.3]heptane can be represented by the SMILES stringO=C(O)C(O)=O.C1(CN2CCC23CNC3)=CC=CC=C1.C4(CN5CCC56CNC6)=CC=CC=C4
. The InChI representation is 1S/2C12H16N2.C2H2O4/c2*1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12;3-1(4)2(5)6/h2*1-5,13H,6-10H2;(H,3,4)(H,5,6)
. Physical And Chemical Properties Analysis
1-Benzyl-1,6-diazaspiro[3.3]heptane is a solid compound . The compound’s molecular weight is 261.19 . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Chemical Properties
1-Benzyl-1,6-diazaspiro[3.3]heptane belongs to the broader class of 2,6-diazaspiro[3.3]heptane compounds, which have been synthesized and applied in chemical reactions due to their unique structural and chemical properties. Burkhard and Carreira (2008) highlighted the concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block, demonstrating its utility in arene amination reactions to yield a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes (Burkhard & Carreira, 2008). Hamza et al. (2007) described a practical route to 2,6-diazaspiro[3.3]heptanes via reductive amination of a readily available aldehyde, which can be scaled for library or large-scale synthesis, emphasizing the compound's accessibility and potential for diverse chemical applications (Hamza et al., 2007).
Applications in Drug Discovery and Medicinal Chemistry
The synthesis and application of 1-Benzyl-1,6-diazaspiro[3.3]heptane and its derivatives have been extensively studied for their potential in drug discovery. Guérot et al. (2011) explored the synthesis of novel angular spirocyclic azetidines, including gem-difluoro and gem-dimethyl variants of the angular 1,6-diazaspiro[3.3]heptane module. These compounds were prepared in high yields and are of interest for the synthesis of building blocks in drug discovery (Guérot et al., 2011). Furthermore, Pancholi et al. (2018) described the synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as analogues of hexahydropyridazine, showcasing the versatility of diazaspiro compounds in creating structurally complex and potentially pharmacologically active molecules (Pancholi et al., 2018).
Conformational Studies and Chiral Molecules
Naruse and Kugiya (2013) designed a new axially chiral molecule, 2,6-diphosphaspiro[3.3]heptane, which demonstrated conformational rigidity. This research highlighted the importance of conformational studies in the development of chiral molecules with potential applications in asymmetric synthesis and catalysis. Although this study focused on a phosphorus analogue, it underscores the broader relevance of spiroheptane structures, including 1-Benzyl-1,6-diazaspiro[3.3]heptane, in designing molecules with desired chiral properties (Naruse & Kugiya, 2013).
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral . The safety information includes hazard statements such as H301 and precautionary statements like P301 + P330 + P331 + P310 . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-benzyl-1,6-diazaspiro[3.3]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12/h1-5,13H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNOPAFADPEJRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C12CNC2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1,6-diazaspiro[3.3]heptane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.